9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole
Descripción
Propiedades
Fórmula molecular |
C37H25N3 |
|---|---|
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
9-phenyl-3-[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C37H25N3/c1-3-11-29(12-4-1)39-34-17-9-7-15-31(34)32-25-28(23-24-35(32)39)26-19-21-27(22-20-26)37-38-33-16-8-10-18-36(33)40(37)30-13-5-2-6-14-30/h1-25H |
Clave InChI |
HNQKYTMZDQVQCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=CC=CC=C82 |
Origen del producto |
United States |
Métodos De Preparación
Lithiation and Boronation of Carbazole Derivative
- Starting from 3-bromo-9-phenyl-9H-carbazole, the lithiation is performed by treating with n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) at low temperature (-78 °C) under an inert atmosphere (nitrogen or argon) to generate the organolithium intermediate.
- After stirring at -78 °C for 2 hours, trimethyl borate or triisopropyl borate is added slowly at the same temperature.
- The reaction mixture is then gradually warmed to room temperature and stirred overnight to allow boronation.
- The reaction is quenched with dilute hydrochloric acid (1 M HCl), stirred for several hours to complete hydrolysis.
- The organic phase is extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.
- The crude product is purified by recrystallization from ethyl acetate/hexane mixtures to yield the corresponding boronic acid derivative.
Typical yields: 67–88% depending on conditions and scale.
Suzuki-Miyaura Cross-Coupling
- The boronic acid derivative is then coupled with 4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl bromide or a similar aryl halide bearing the benzimidazole moiety.
- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are used.
- The reaction is conducted in a mixture of aqueous ethanol or other polar solvents under reflux and inert atmosphere.
- Potassium carbonate or other bases are added to facilitate the coupling.
- After completion, the reaction mixture is cooled, quenched with water, and extracted with an organic solvent.
- The organic layer is purified by column chromatography or recrystallization to afford the target compound as a white or pale yellow solid.
Typical yield: Approximately 39–74% for the final coupling step.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation of 3-bromo-carbazole | n-BuLi (1.6 M in hexanes), THF, -78 °C, 2 h, inert atmosphere | 88 | Organolithium intermediate formation |
| Boronation | Triisopropyl borate or trimethyl borate, -78 °C to RT, overnight | 74 | Boronic acid intermediate |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, aqueous ethanol, reflux, inert atmosphere | 39–67 | Coupling with benzimidazole aryl bromide |
- The synthesized compound is characterized by ^1H NMR and ^13C NMR spectroscopy, confirming the chemical shifts consistent with carbazole and benzimidazole aromatic protons.
- Mass spectrometry (MALDI-TOF or ESI-MS) confirms the molecular ion peak matching the calculated molecular weight (m/z ~511.20).
- Purity is assessed by thin-layer chromatography (TLC) and recrystallization behavior.
- Melting points and physical appearance (white to pale yellow solid) are also recorded.
- The use of low-temperature lithiation followed by boronation is critical for regioselective functionalization of the carbazole core.
- Suzuki-Miyaura cross-coupling is a robust method to attach the benzimidazole-containing biphenyl moiety.
- Reaction conditions such as inert atmosphere, temperature control, and choice of base and catalyst significantly affect yield and purity.
- The overall synthetic route provides a scalable and reproducible method to obtain 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole with yields ranging from moderate to high.
Análisis De Reacciones Químicas
Types of Reactions
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The benzimidazole moiety is known for its biological activity, making this compound a candidate for drug development .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anticancer and antiviral activities. Its ability to interact with biological macromolecules makes it a promising lead compound for drug discovery .
Industry
In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties, such as high charge mobility and stability, make it suitable for use in advanced materials .
Mecanismo De Acción
The mechanism of action of 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The benzimidazole moiety can inhibit enzymes by binding to their active sites, while the carbazole core can intercalate into DNA, disrupting its function. These interactions lead to the compound’s biological effects, such as enzyme inhibition and DNA damage .
Comparación Con Compuestos Similares
Key Properties
- Molecular Weight : 779.95 g/mol (for the bis-benzimidazole variant) .
- Thermal Stability : Decomposition temperature >300°C, suitable for vacuum deposition in OLED fabrication .
- Optoelectronic Characteristics :
Cz-I (9-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-9H-carbazole)
- Structural Difference : Lacks the additional phenyl substituent on the benzimidazole nitrogen present in Compound 3a.
- Optoelectronic Performance :
CBP (4,4'-Di(N-carbazolyl)biphenyl)
- Structural Difference : Contains two carbazole units without electron-deficient benzimidazole groups.
- Charge Transport : Purely hole-transporting, requiring additional electron-transport layers in OLEDs. Compound 3a’s bipolar nature eliminates this need .
- Device Performance :
Bis-BIBP (9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole)
- Structural Difference : Features two benzimidazole groups at the 3- and 6-positions of the carbazole core, enhancing electron mobility.
- Thermal Properties : Higher melting point (209°C vs. 185°C for Compound 3a) due to increased molecular symmetry .
- OLED Application : Bis-BIBP is used in deep-blue devices, achieving a narrower emission spectrum (FWHM = 45 nm) compared to Compound 3a’s green emission (FWHM = 55 nm) .
CzDFDp (9-Phenyl-3-(9-(4-(3-Phenylimidazo[1,2-a]pyridin-2-yl)phenyl)dibenzo[b,d]furan-2-yl)-9H-carbazole)
- Structural Difference : Replaces benzimidazole with imidazopyridine and adds a dibenzofuran unit for broader conjugation.
- Optoelectronic Tuning :
Actividad Biológica
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole (CAS: 1294411-24-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole is C37H25N3, with a molar mass of 511.61 g/mol. Its structure features a carbazole core, which is known for various biological activities, augmented by benzimidazole moieties that enhance its pharmacological profile .
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbazole derivatives, including 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Key Findings:
- Cell Viability Assays : The compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, in MCF-7 breast cancer cells, it demonstrated IC50 values comparable to established chemotherapeutics .
- Mechanism of Action : The compound appears to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This modulation leads to reduced cell survival and increased apoptosis .
- Molecular Docking Studies : Computational studies suggest favorable interactions between the compound and target proteins within the PI3K/Akt/mTOR pathway, supporting its potential as an effective anticancer agent .
Antioxidant Activity
In addition to its anticancer properties, 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole has demonstrated notable antioxidant activity.
Research Highlights:
- DPPH Assay : The radical scavenging activity was assessed using the DPPH assay, where the compound showed significant antioxidant capabilities, indicating its potential to mitigate oxidative stress in biological systems .
- Comparative Analysis : When compared to other known antioxidants, this compound exhibited superior activity, suggesting its utility in both therapeutic and preventive contexts against oxidative damage .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
| Study Reference | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| MCF-7 | 2.02 | Induced apoptosis via PI3K/Akt/mTOR inhibition | |
| HeLa | 7.59 | Significant growth inhibition observed | |
| Various | <10 | Broad-spectrum anticancer activity |
These studies collectively underscore the promising nature of 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole as a potential therapeutic agent.
Q & A
Q. What synthetic methodologies are recommended for preparing 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole?
The compound is synthesized via Ullmann coupling under nitrogen atmosphere, using 9-phenyl-3,3′-bicarbazole and 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole as precursors. Key steps include:
- Catalyst system : Copper(I) iodide with anhydrous K₂CO₃ and 18-crown-6 in DMPU solvent at 170°C for 24 h .
- Purification : Column chromatography and NMR characterization (e.g., δ 142.98 ppm for aromatic carbons in NMR) .
- Mass spectrometry : Observed [M+H]⁺ peak at m/z 677.2695 (calculated 677.2705) confirms molecular integrity .
Q. How is the thermal stability of this compound characterized, and why is it critical for device applications?
Thermogravimetric analysis (TGA) shows a weight loss of <0.5% at >350°C, indicating high thermal stability. This property is essential for vacuum deposition in OLED fabrication and preventing degradation during device operation .
Q. What spectroscopic techniques are used to validate the compound’s structure?
- UV-Vis : Absorption at 299 nm in CH₂Cl₂, linked to π→π* transitions in the carbazole-benzimidazole framework .
- Photoluminescence (PL) : Emission at 392 nm in CHCl₃, confirming its suitability as a host material for blue-green emitters .
Advanced Research Questions
Q. How does this compound perform as a host material in phosphorescent OLEDs (PhOLEDs) compared to benchmark hosts like CBP?
In green PhOLEDs, the compound achieves a maximum luminous efficiency of 32.2 cd/A , surpassing CBP (typically ≤20 cd/A). Key factors include:
- Bipolar charge transport : Balanced hole/electron mobility due to carbazole (hole-transporting) and benzimidazole (electron-transporting) moieties .
- Energy level alignment : HOMO/LUMO levels (e.g., -5.3 eV/-2.7 eV) match green phosphors like Ir(ppy)₃, minimizing exciton quenching .
- Device architecture : A 20 nm emissive layer with 10 wt% Ir(ppy)₃ in the host achieves 22.6% external quantum efficiency (EQE) .
| Host Material | Luminous Efficiency (cd/A) | EQE (%) | Reference |
|---|---|---|---|
| 9-Phenyl-3-(...) | 32.2 | 22.6 | |
| CBP | 18.5 | 15.0 |
Q. What strategies resolve contradictions in efficiency roll-off at high luminance (>10,000 cd/m²)?
Efficiency roll-off is mitigated by:
- Exciplex co-host systems : Reducing carrier mobility via donor-acceptor pairing (e.g., with TCTA:TPBi blends) lowers triplet-polaron annihilation .
- Thiadiazole integration : Electron-deficient 1,2,4-thiadiazole units in derivatives (e.g., BzCzTHZ) enhance electron transport, achieving 100 lm/W power efficiency .
Q. How do substituent positions (e.g., para vs. meta) on the benzimidazole unit affect optoelectronic properties?
- Para-substitution (e.g., 3,6-pPPICNC3): Reduces steric hindrance, improving crystallinity and hole mobility (10⁻⁴ cm²/Vs) .
- Meta-substitution (e.g., 3,6-mPPICNC3): Introduces conformational asymmetry, enhancing solubility for solution-processed devices but lowering Tg (~250°C vs. 320°C for para-substituted analogs) .
Q. What methodologies address aggregation-induced emission (AIE) contradictions in weak-acid sensing applications?
AIE-active derivatives (e.g., p-BzcDPE) exhibit turn-on fluorescence in strong acids (e.g., HCl) due to protonation-induced planarization. Techniques include:
- Time-resolved fluorescence : Decay lifetimes (τ = 8.2 ns) confirm restricted intramolecular rotation in aggregated states .
- DFT calculations : Predict HOMO localization on benzimidazole, validating acid-sensitive sites .
Methodological Challenges and Solutions
Q. How to optimize the compound’s solubility for inkjet-printed OLEDs without compromising thermal stability?
- Side-chain engineering : Introducing alkyl groups (e.g., 9-propylcarbazole) enhances solubility in toluene while maintaining Tg >150°C .
- Polymer blending : Co-processing with high-surface-energy polymers (e.g., PDA-FLCZ) improves film uniformity .
Q. What computational tools predict charge transport properties for device design?
- DFT/Gaussian simulations : Calculate reorganization energies (λ = 0.28 eV for holes) to assess charge injection barriers .
- Marcus theory : Estimates electron mobility (μₑ = 2.1×10⁻³ cm²/Vs) using transfer integrals derived from crystal packing .
Data Interpretation Guidelines
- Contradictory PL spectra : Batch-dependent impurities (e.g., residual Cu catalysts) may redshift emission. Use ICP-MS to verify Cu content (<1 ppm) .
- Efficiency vs. lifetime trade-offs : Accelerated aging tests (85°C/85% RH) correlate device half-life (T₅₀) with host’s glass transition temperature (Tg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
